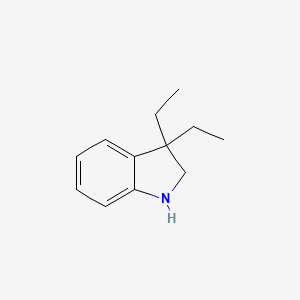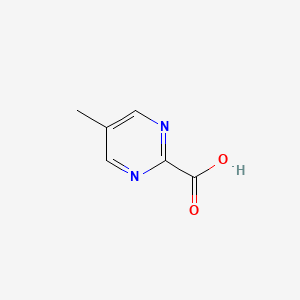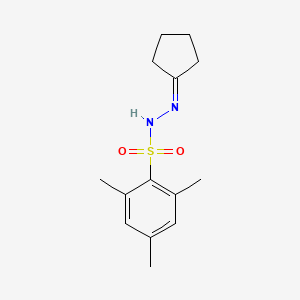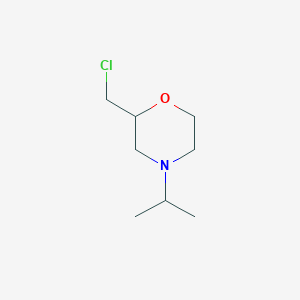![molecular formula C8H7ClN2 B1355046 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 27382-01-0](/img/structure/B1355046.png)
4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
“4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” can be represented by the SMILES string CN1C=CC2=C(C=CN=C12)Cl . The InChI key for this compound is GYGRXUOVLHHEMC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” include a molecular weight of 166.61 . It is a solid substance . The compound has high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.95 .
Scientific Research Applications
1. Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties. This has led to the development of new compounds containing this scaffold .
- Results or Outcomes : These derivatives have been studied as analgesic and sedative agents. They have shown potential in treating diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
2. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
- Results or Outcomes : The interest in these structures is due to their close similarity with the purine bases adenine and guanine .
3. Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
- Summary of Application : Pyrrole and pyrrolidine analogs have been studied for their diverse biological and medicinal importance. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .
- Results or Outcomes : These analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
4. Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties .
- Results or Outcomes : Due to the efficacy of these compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
5. Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in biomedical applications .
- Results or Outcomes : In vitro, these compounds inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, they also significantly inhibited the migration and invasion of 4T1 cells .
6. Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
- Summary of Application : Pyrrole and pyrrolidine analogs have been studied for their diverse biological and medicinal importance. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .
- Results or Outcomes : These analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
7. Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties .
- Results or Outcomes : Due to the efficacy of these compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
8. Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in biomedical applications .
- Results or Outcomes : In vitro, these compounds inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, they also significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHGAILLVNWKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513177 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
27382-01-0 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)






![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)



![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)